molecular formula C22H20BrN3OS B11536527 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11536527
M. Wt: 454.4 g/mol
InChI Key: PVKGMSMELRJDHN-UHFFFAOYSA-N
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Description

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound known for its diverse applications in scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with various functional groups, including an amino group, a bromothiophene moiety, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method is the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts like acetic acid

    Temperature: Reflux conditions (around 80-100°C)

    Time: Several hours to ensure complete reaction

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoline core is particularly significant, as many biologically active molecules contain this structure.

Medicine

In medicine, compounds similar to 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, making them candidates for drug development.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile
  • 2-Amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile stands out due to its specific substitutions, which confer unique chemical properties and potential applications. The presence of the bromothiophene moiety, in particular, can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20BrN3OS

Molecular Weight

454.4 g/mol

IUPAC Name

2-amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C22H20BrN3OS/c1-22(2)10-15-20(16(27)11-22)19(17-8-9-18(23)28-17)14(12-24)21(25)26(15)13-6-4-3-5-7-13/h3-9,19H,10-11,25H2,1-2H3

InChI Key

PVKGMSMELRJDHN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)Br)C(=O)C1)C

Origin of Product

United States

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